Potassium ((1-cyanocyclopropyl)methyl)trifluoroborate
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Overview
Description
Potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide typically involves the cyclopropanation of alkenylboronic esters followed by treatment with potassium hydrogen fluoride. This process yields the corresponding potassium organotrifluoroborate . The reaction conditions are generally mild, making the process efficient and environmentally friendly.
Industrial Production Methods
Industrial production of potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between organoboron compounds and organic halides .
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst and a base, such as potassium phosphate. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from the reactions involving potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide are cyclopropyl-substituted arenes. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide has several applications in scientific research:
Mechanism of Action
The mechanism of action of potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide in cross-coupling reactions involves the transmetalation of the organotrifluoroborate to a palladium catalyst. This step is followed by the reductive elimination, which forms the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
- Potassium cyclopropyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
Uniqueness
Potassium [(1-cyanocyclopropyl)methyl]trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity in cross-coupling reactions. The presence of the cyanocyclopropyl group enhances its stability and reactivity compared to other organotrifluoroborates .
Properties
Molecular Formula |
C5H6BF3KN |
---|---|
Molecular Weight |
187.01 g/mol |
IUPAC Name |
potassium;(1-cyanocyclopropyl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C5H6BF3N.K/c7-6(8,9)3-5(4-10)1-2-5;/h1-3H2;/q-1;+1 |
InChI Key |
MATMORARUBAVPC-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1(CC1)C#N)(F)(F)F.[K+] |
Origin of Product |
United States |
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